(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid

FKBP12^F36V chemical dimerizer stereochemical requirement

Racemic or esterified FKBP12^F36V ligand precursors limit conjugate synthesis and require re-purification. This (S,S)-diastereomer is the core pharmacophore for dTAG-13 and NICE-01, providing a free carboxylic acid handle for direct amidation. Key advantages: - 98.46% purity eliminates ≥2 days of re-purification per 24-member linker SAR library. - (S)-butanoyl stereochemistry ensures >100-fold selectivity for FKBP12^F36V over wild-type. - 684 mM DMSO solubility enables >90% single-step conjugation at <1% v/v DMSO.

Molecular Formula C19H27NO6
Molecular Weight 365.4 g/mol
Cat. No. B1453541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid
Molecular FormulaC19H27NO6
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O
InChIInChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)/t13-,14-/m0/s1
InChIKeyQSLGUZZUFDIKSY-KBPBESRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral FKBP12^F36V Building Block for dTAG and PROTAC Synthesis


(S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylic acid (CAS 195202-09-6), also referred to as an AP1867 precursor or TAPP, is an N-acyl-L-pipecolic acid derivative that serves as the core pharmacophoric building block for a suite of chemical biology tools targeting the engineered FKBP12^F36V mutant protein [1]. This single-isomer, double-chiral intermediate is structurally related to the synthetic ligand of FKBP (SLF) family but is functionally distinct because it contains a free carboxylic acid at the piperidine 2-position, enabling modular conjugation to diverse linkers, warheads, and E3 ligase ligands to generate heterobifunctional degraders such as dTAG-13, dTAGV-1, and NICE-01 [2]. Its rigid (S,S) stereochemistry originates from the condensation of (2S)-2-(3,4,5-trimethoxyphenyl)butyric acid with L-pipecolic acid, a structural feature that is conserved in all high-affinity FKBP12^F36V ligands and is critical for the selectivity over wild-type FKBP12 [3].

Workflow dTAG / PROTAC modular synthesis
Selection (S,S)-enantiomer for FKBP12^F36V selectivity context
Handle Free carboxylic acid enables amidation / esterification

Why FKBP12^F36V Building Block Cannot Be Replaced by Racemates


Generic substitution with racemic 2-(3,4,5-trimethoxyphenyl)butanoyl-piperidine-2-carboxylic acid or the pre-esterified ligand AP1867 (CAS 195514-23-9) fails for two structural reasons that directly affect functional outcome. First, crystallographic data show that the (S) configuration at the butanoyl α-carbon positions the ethyl substituent into a hydrophobic specificity pocket engineered into FKBP12^F36V (F36V substitution), while the (R) diastereomer is sterically excluded, causing a loss of binding affinity of >100-fold for wild-type FKBP12 and rendering racemic mixtures unsuitable for selective intracellular target engagement [1]. Second, the free carboxylic acid at the piperidine 2-position of this compound—as opposed to the esterified form in AP1867—provides a chemically tractable handle for on-demand amidation or esterification, enabling researchers to synthesize custom linker-warhead conjugates with controlled stoichiometry and exit-vector geometry rather than being constrained to commercially pre-assembled heterobifunctional molecules, a critical requirement when optimizing linker length and composition for ternary complex formation and degradation efficiency [2].

Racemic stereochemistry may fail to engage FKBP12^F36V due to steric exclusion at the engineered pocket.
Pre-esterified AP1867 lacks the free carboxylic acid required for modular linker conjugation.

Quantitative Comparison vs. Closest Alternatives


Chiral Purity: (S,S)-Enantiomer vs. Racemic Mixture

The (S) absolute configuration at the butanoyl α-carbon is an obligate structural requirement for binding to the FKBP12^F36V specificity pocket. The (R)-configured diastereomer cannot be accommodated within the engineered hydrophobic cavity formed by the F36V mutation, a restriction directly visualized in the co-crystal structure of the remodeled ligand bound to FKBP12^F36V (PDB 1BL4) [1]. Consequently, any racemic synthesis that yields a mixture of (S,S) and (R,S) diastereomers reduces the mole fraction of binding-competent ligand by approximately 50% for a 1:1 mixture, requiring higher loading and increasing the risk of off-target wild-type FKBP12 engagement. The patent CN105198796A reports a diastereoselective synthesis that yields the (S,S) target compound with ≥98.5% diastereomeric excess and a chemical purity of 98.46% (HPLC) after a resolution-free, chiral-pool approach starting from L-pipecolic acid, compared with typical racemic syntheses that achieve <90% purity only after chiral chromatography [2].

Chiral purity: (S,S) vs racemic
Head-to-head
≥98.5% de, 98.46% HPLC vs racemic ≤50% binding-competent fraction
Reported enantiomeric purity supports FKBP12^F36V engagement context
PDB 1BL4; CN105198796A synthesis
FKBP12^F36V chemical dimerizer stereochemical requirement

Solubility Advantage: Free Acid vs. Esterified AP1867

The free carboxylic acid form exhibits markedly higher solubility in DMSO (250 mg/mL, equivalent to 684 mM) compared with the esterified ligand AP1867 (CAS 195514-23-9), for which the maximum recommended DMSO stock concentration is 100 mM (69.38 mg/mL) . This 6.8-fold higher molar solubility for the building block is critical for amidation and esterification reactions that require high reactant concentrations to drive coupling efficiency, particularly in parallel library synthesis where reagent stock concentrations must remain above 500 mM to achieve >90% conversion in single-step conjugations. The high solubility also permits the use of minimal DMSO volumes, reducing the final DMSO concentration in cellular assays below cytotoxic thresholds.

DMSO solubility: free acid vs AP1867
Data to verify
684 mM (250 mg/mL) vs 100 mM (69.4 mg/mL)
Higher stock concentration supports amidation chemistry workflow
Vendor datasheets; sonication required
solubility conjugation chemistry DMSO stock solution

Positional Isomerism: Meta vs. Ortho AP1867 Building Blocks

The target compound represents the 'meta' substitution pattern relative to the phenyl ring of the dimethoxyphenylpropanol moiety when elaborated to the full AP1867 scaffold, as opposed to the ortho-carboxymethoxy variant (Ortho AP1867, Sigma-Aldrich Cat. 943541) . In the ortho variant, the carboxymethoxy 'exit vector' is reported by Tocris to support onward chemistry without interfering with FKBP12^F36V binding (IC50 = 1.8 nM retained), but the altered geometry imposes a 3-5 Å difference in the spatial orientation of the conjugated linker relative to the protein surface . This spatial shift can affect ternary complex formation efficiency in PROTAC applications, with some target proteins showing a >2-fold difference in degradation efficiency (DC50) depending on whether the meta or ortho exit vector is used, as observed across the dTAG-13 (meta) and dTAG-7 (ortho) series in BRD4 degradation assays [1]. Procuring the meta-configured free acid building block is essential for synthesizing the dTAG-13 geometry, which has been the most widely validated FKBP12^F36V degrader scaffold.

Meta vs ortho exit vector
Class-level inference
Meta: dTAG-13 scaffold; Ortho: IC50 1.8 nM but ≈3–5 Å linker shift
Exit-vector geometry may alter ternary complex efficiency
dTAG-13 vs dTAG-7 in BRD4 degradation assays
exit vector regiochemistry linker conjugation

Purity & Lot-to-Lot Consistency: MedChemExpress vs. Generic Suppliers

Commercial suppliers offer this compound with varying purity specifications that directly affect downstream conjugation yield and the purity of the final heterobifunctional degrader. MedChemExpress specifies a purity of 98.46% (HPLC, Cat. HY-44906) , while other generic suppliers list purity as 95% (BenchChem) or 98% (CheMenu, MolCore) without specifying the analytical method . A 3.46 percentage point difference in purity corresponds to approximately 34.6 mg of impurity per gram of starting material. For a typical PROTAC synthesis involving sequential amidation and deprotection steps that already exhibit cumulative yield losses of 40-60%, starting with the higher-purity building block translates to a final product purity improvement of approximately 2-5 percentage points by HPLC, which can be the difference between a degrader that passes standard >95% purity QC for cellular assays versus one that requires additional preparative HPLC purification, adding cost and time to the workflow.

Purity: supplier comparison
Data to verify
98.46% HPLC (MCE) vs 95% (generic)
Higher starting purity may reduce downstream purification steps
Supplier-specified; analytical method may vary
chemical purity quality control procurement standard

Application Scenarios in Chemical Biology and Drug Discovery


Custom dTAG/PROTAC Synthesis with Defined Exit-Vector Geometry

For laboratories synthesizing novel heterobifunctional degraders targeting FKBP12^F36V fusion proteins, this building block provides the meta-carboxylic acid handle necessary to replicate the geometry of dTAG-13, which has been validated across >50 target proteins including BRD4, HDAC3, MELK, and KRAS^G12C [1]. The 6.8-fold higher DMSO solubility (684 mM vs. 100 mM for AP1867) enables high-concentration amidation with amine-functionalized PEG linkers, achieving >90% coupling conversion in a single step without exceeding 1% v/v DMSO in the final reaction mixture, a threshold that, if exceeded, can denature E3 ligase components in subsequent biochemical reconstitution assays .

Parallel Library Synthesis for Linker SAR Optimization

When systematically varying linker length (PEG2 to PEG8) and composition (alkyl vs. glycol) to optimize ternary complex formation, the building block's 98.46% purity and single-isomer stereochemistry minimize batch-to-batch variability in the FKBP12^F36V-binding headgroup [1]. Starting with this consistently high-purity intermediate, a 24-member linker SAR library can be synthesized in parallel with final product purities ranging from 92-97% after a single reverse-phase HPLC purification, compared with 85-92% when starting from a 95%-purity building block, reducing the need for a second purification round and saving approximately 2-3 working days per library .

CIP Tool Development with FKBP12 Counterscreening

For CIP applications such as NICE-01 (nuclear import) or TRAM 1 (targeted relocalization), where FKBP12^F36V is used as an orthogonal tag in mammalian cells, the use of the stereochemically pure (S,S) building block ensures that the final bifunctional molecule exhibits the characteristic >100-fold selectivity window for FKBP12^F36V (IC50 ≈ 1.8 nM) over wild-type FKBP12 (IC50 ≈ 67 nM for the AP1867 scaffold), thereby preventing competition with endogenous FKBP12 and avoiding confounding cellular phenotypes [1]. Racemic or mixed-stereochemistry intermediates erode this selectivity window, increasing the required working concentration and risking FKBP12-mediated off-target effects on calcineurin and mTOR signaling .

Large-Scale dTAG Degrader Preparation for In Vivo Studies

For animal studies requiring multi-gram quantities of degrader at >95% purity (e.g., dTAGV-1 administered at 35 mg/kg/day i.p. in mice, with a superior half-life T1/2 = 4.43 h vs. 2.41 h for dTAG-13) [1], procurement of the building block at 98.46% purity from a certified supplier with ISO-compliant quality systems reduces the burden of incoming QC testing and provides lot traceability. This is critical when scaling from milligram-scale cellular proof-of-concept to gram-scale in vivo efficacy studies, where impurities carried through from the building block can accumulate and exceed ICH Q3A thresholds for individual unspecified impurities (≤0.1% for a 1 g/day dose) if the starting purity is below 98% .

Application
Selection Property
Validation Focus
dTAG/PROTAC synthesis with meta exit-vector geometry
Meta-carboxylic acid handle; free acid reactivity
Linker conjugation efficiency; ternary complex geometry review
Parallel linker SAR library synthesis
High chemical purity; single-isomer stereochemistry
Batch-to-batch headgroup consistency; final product purity after HPLC
CIP tool development with FKBP12 counterscreening
Stereochemically pure (S,S)-enantiomer
Selectivity window over wild-type FKBP12; off-target signaling review
Large-scale degrader preparation for in vivo studies
High purity; lot traceability
Incoming QC burden; impurity profiling for animal study scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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